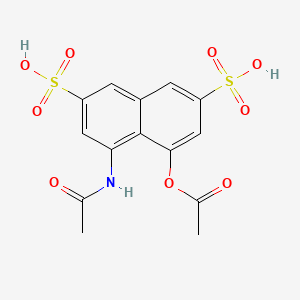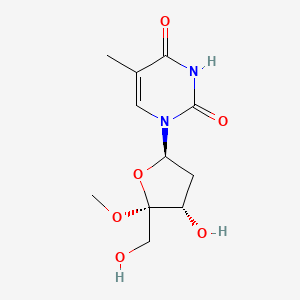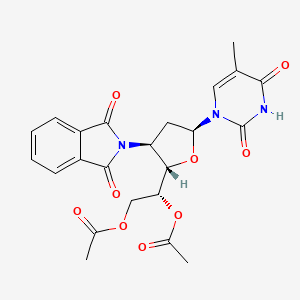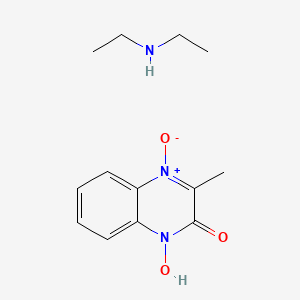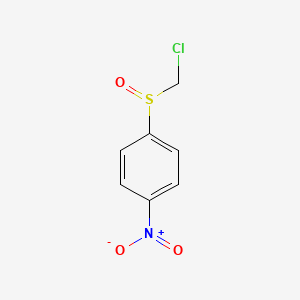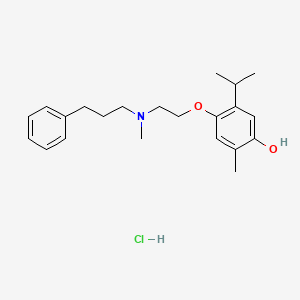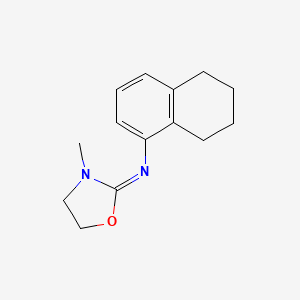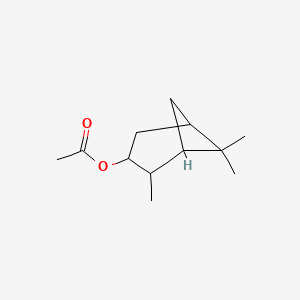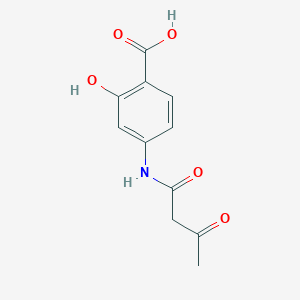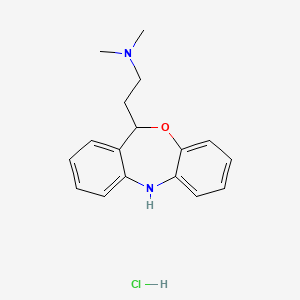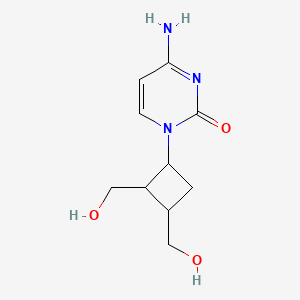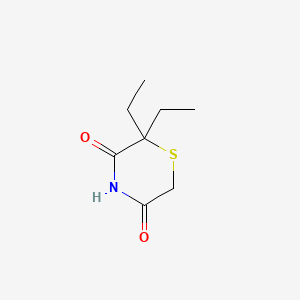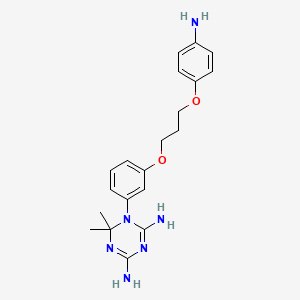
1,3,5-Triazine-2,4-diamine, 1-(3-(3-(4-aminophenoxy)propoxy)phenyl)-1,6-dihydro-6,6-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Triazine-2,4-diamine, 1-(3-(3-(4-aminophenoxy)propoxy)phenyl)-1,6-dihydro-6,6-dimethyl- is a complex organic compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, 1-(3-(3-(4-aminophenoxy)propoxy)phenyl)-1,6-dihydro-6,6-dimethyl- typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines and phenols. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like triethylamine or sodium hydroxide to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors such as cyanuric chloride. The process includes sequential nucleophilic substitutions, purification steps like recrystallization or chromatography, and final product isolation. The scalability of the synthesis is crucial for industrial applications, and optimization of reaction conditions is often required to achieve high yields and purity .
化学反应分析
Types of Reactions
1,3,5-Triazine-2,4-diamine, 1-(3-(3-(4-aminophenoxy)propoxy)phenyl)-1,6-dihydro-6,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO).
Bases: Triethylamine, sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions typically result in various substituted triazine derivatives .
科学研究应用
1,3,5-Triazine-2,4-diamine, 1-(3-(3-(4-aminophenoxy)propoxy)phenyl)-1,6-dihydro-6,6-dimethyl- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antitumor and antiviral properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and resins, due to its thermal stability and chemical resistance.
Industrial Chemistry: The compound is employed in the production of herbicides, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 1-(3-(3-(4-aminophenoxy)propoxy)phenyl)-1,6-dihydro-6,6-dimethyl- involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes or receptors involved in cancer cell proliferation or viral replication. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
相似化合物的比较
Similar Compounds
Hexamethylmelamine (HMM): Used clinically for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Known for its antitumor activity.
Hydroxymethylpentamethylmelamine (HMPMM): The hydroxylated metabolite of HMM with significant biological activity.
Uniqueness
1,3,5-Triazine-2,4-diamine, 1-(3-(3-(4-aminophenoxy)propoxy)phenyl)-1,6-dihydro-6,6-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amine and phenoxy groups makes it versatile for various applications, distinguishing it from other triazine derivatives .
属性
CAS 编号 |
136243-00-0 |
|---|---|
分子式 |
C20H26N6O2 |
分子量 |
382.5 g/mol |
IUPAC 名称 |
1-[3-[3-(4-aminophenoxy)propoxy]phenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C20H26N6O2/c1-20(2)25-18(22)24-19(23)26(20)15-5-3-6-17(13-15)28-12-4-11-27-16-9-7-14(21)8-10-16/h3,5-10,13H,4,11-12,21H2,1-2H3,(H4,22,23,24,25) |
InChI 键 |
NTPROZRRLDVEFJ-UHFFFAOYSA-N |
规范 SMILES |
CC1(N=C(N=C(N1C2=CC(=CC=C2)OCCCOC3=CC=C(C=C3)N)N)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



